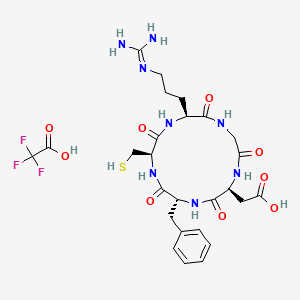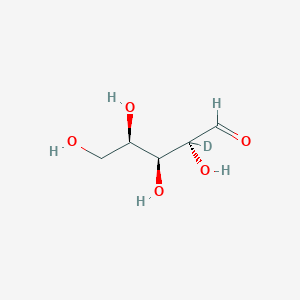
Xylose-d1-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-d1-4, also known as D-(+)-Xylose-d1-4, is a deuterium-labeled derivative of xylose. Xylose is a five-carbon aldose sugar that is commonly found in the hemicellulose component of plant cell walls. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-4 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Xylose-d1-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: It can be reduced to xylitol, a sugar alcohol.
Isomerization: this compound can be isomerized to xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Formed through reduction.
Xylulose: Formed through isomerization.
Wissenschaftliche Forschungsanwendungen
Xylose-d1-4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzyme mechanisms.
Biology: Employed in research on plant cell wall biosynthesis and degradation.
Medicine: Utilized in diagnostic tests for malabsorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
Wirkmechanismus
The mechanism of action of Xylose-d1-4 involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The deuterium label allows researchers to track its conversion and interactions with enzymes. Key molecular targets include xylose isomerase and xylitol dehydrogenase, which play crucial roles in the isomerization and reduction of xylose, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose.
Uniqueness
Xylose-d1-4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical pathways.
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-NCPCKSJBSA-N |
Isomerische SMILES |
[2H][C@](C=O)([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
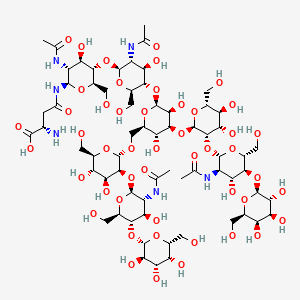
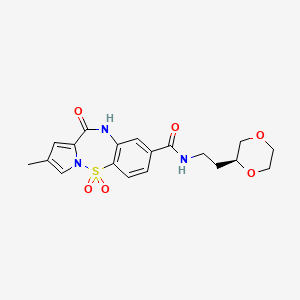
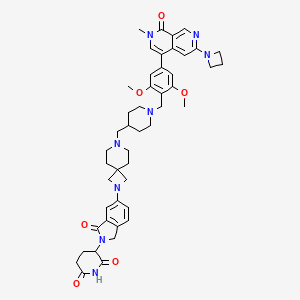
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
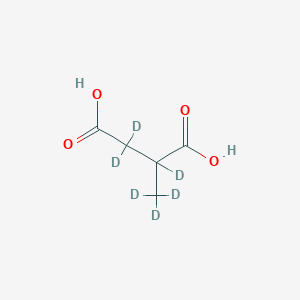
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
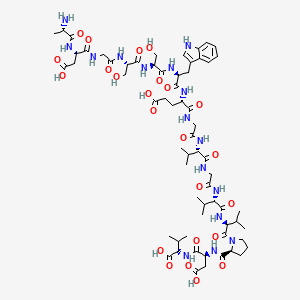
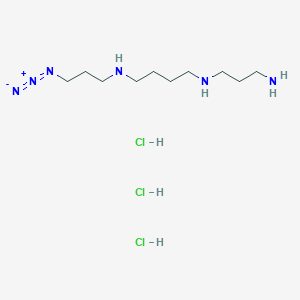
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
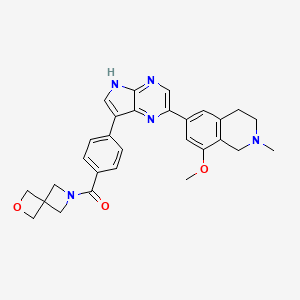
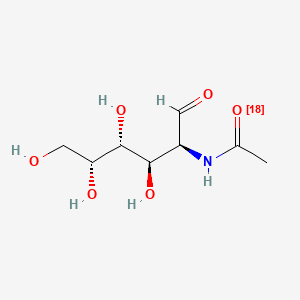
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
